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Compound of Interest

Compound Name: Allyltriphenylsilane

Cat. No.: B103027

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Allyltriphenylsilane (C21H20Si), a versatile organosilane reagent. Detailed information on its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics is presented to aid in its identification, characterization, and application in
research and development.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for Allyltriphenylsilane.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Allyltriphenylsilane in
solution. The proton (*H) and carbon-13 (33C) NMR spectra provide detailed information about
the chemical environment of each atom. While specific experimental values can vary slightly
based on solvent and concentration, the following tables provide expected chemical shifts and

multiplicities.

Table 1: *H NMR Spectroscopic Data for Allyltriphenylsilane
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

Phenyl-H (ortho, .
7.2-7.6 Multiplet 15H

meta, para)

=CH- 57-59 Multiplet 1H

=CH2 49-51 Multiplet 2H

Si-CH2- 22-24 Doublet 2H

Table 2: 3C NMR Spectroscopic Data for Allyltriphenylsilane

Carbon Chemical Shift (6, ppm)
Phenyl C-Si 134 - 136

Phenyl C-H (ortho, meta, para) 128 - 135

=CH- 133-135

=CH: 114 - 116

Si-CHa- 25-27

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of Allyltriphenylsilane is characterized by
absorptions corresponding to its allyl and triphenylsilyl moieties.

Table 3: Characteristic IR Absorption Bands for Allyltriphenylsilane
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Functional Group Absorption Range (cm~?) Intensity
C-H stretch (Aromatic) 3050 - 3070 Medium
C-H stretch (sp? C-H, vinyl) 3010 - 3040 Medium
C-H stretch (sp?® C-H) 2900 - 2980 Medium
C=C stretch (vinyl) 1630 - 1640 Medium
C=C stretch (aromatic) 1430, 1485 Strong
Si-Phenyl 1110-1120 Strong
=C-H bend (out-of-plane) 910, 990 Strong
Si-C stretch 700 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For Allyltriphenylsilane, electron ionization (EI) would likely lead to the

fragmentation of the molecule, providing structural clues.

Table 4: Major Mass Spectral Fragments for Allyltriphenylsilane

miz Proposed Fragment

300 [M]* (Molecular ion)

259 [M - CsHs]* (Loss of allyl group)
223 [Si(CeHs)2]*

181 [Si(CeHs)(CeHa)]*

105 [Si(CeHs)]*

77 [CeHs]*

41 [CsHs]* (Allyl cation)
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra of Allyltriphenylsilane.

Materials:

Allyltriphenylsilane sample

Deuterated chloroform (CDCIs) or other suitable deuterated solvent

NMR tube (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)
Procedure:

e Sample Preparation: Dissolve 5-10 mg of Allyltriphenylsilane in approximately 0.6-0.7 mL
of deuterated chloroform (CDCIs) directly in a clean, dry 5 mm NMR tube.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for both *H and 3C frequencies.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
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o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the spectra and perform baseline correction.

o

Reference the spectra to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and
77.16 ppm for :3C).

o

Integrate the *H NMR signals and determine the multiplicities of the peaks.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of Allyltriphenylsilane.

Materials:

Allyltriphenylsilane sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)
Procedure:

e Background Spectrum: Record a background spectrum of the clean ATR crystal.
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» Sample Application: Place a small amount of the solid Allyltriphenylsilane sample onto the
ATR crystal using a clean spatula.

e Spectrum Acquisition:

o Apply pressure to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum over the desired range (e.g., 4000-600 cm~1).

o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers (cm™2).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of Allyltriphenylsilane.
Materials:

o Allyltriphenylsilane sample

e Suitable solvent (e.g., dichloromethane or methanol)

e Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with an electron
ionization (EI) source.

Procedure (using GC-MS):
o Sample Preparation: Prepare a dilute solution of Allyltriphenylsilane in a volatile solvent.
e Instrument Setup:

o Set the GC oven temperature program to ensure separation from any impurities and
elution of the compound.
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o Set the injector temperature and transfer line temperature appropriately (e.g., 250-280 °C).
o For the mass spectrometer, use a standard electron ionization energy of 70 eV.

o Set the mass range to be scanned (e.g., m/z 30-350).

« Injection and Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The GC will separate the components of the sample, and the eluting compounds will enter
the mass spectrometer.

o The mass spectrometer will record the mass spectra of the compounds as they elute.
o Data Analysis:

o Identify the peak corresponding to Allyltriphenylsilane in the total ion chromatogram.

o Extract the mass spectrum for that peak.

o Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like Allyltriphenylsilane.
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Workflow for Spectroscopic Characterization.

» To cite this document: BenchChem. [Spectroscopic Profile of Allyltriphenylsilane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://lwww.benchchem.com/product/b103027#spectroscopic-data-of-allyltriphenylsilane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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